molecular formula C4H8N4 B1362514 1,3-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 51108-32-8

1,3-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No. B1362514
CAS RN: 51108-32-8
M. Wt: 112.13 g/mol
InChI Key: LSSJKEGYOGBWTN-UHFFFAOYSA-N
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Description

“1,3-dimethyl-1H-1,2,4-triazol-5-amine” is a compound with the CAS Number: 51108-32-8 and a molecular weight of 112.13 . It is a solid at room temperature . The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .


Molecular Structure Analysis

The 1,2,4-triazole ring acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .


Chemical Reactions Analysis

Triazoles are the most stable compounds and are difficult to cleave . They have been used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Green Synthesis and Antimicrobial Agents

A study by Beyzaei et al. (2019) demonstrated an efficient procedure for synthesizing 1,2,4-triazole derivatives, including 1,3-dimethyl-1H-1,2,4-triazol-5-amine. This one-pot reaction involved thiourea, dimethyl sulfate, and various hydrazides, emphasizing principles of green chemistry. The products showed promising antibacterial and antifungal properties, with some showing antioxidant activities. This synthesis approach adheres to green chemistry principles and provides a pathway for potential antimicrobial agents (Beyzaei et al., 2019).

Synthesis and Structure Elucidation

Selby and Lepone (1984) explored the synthesis and structure of triazole derivatives, contributing to the understanding of 1,3-dimethyl-1H-1,2,4-triazol-5-amine's structural properties. Their research involved reactions with methyl hydrazine and crystallographic analysis, helping to elucidate the compound's molecular structure (Selby & Lepone, 1984).

Metal- and Oxidant-Free Synthesis

Guo et al. (2021) described a metal- and oxidant-free synthesis of 1H-1,2,4-triazol-3-amines. This approach involves a three-component desulfurization and deamination condensation, providing a series of structurally diverse triazol-3-amines under environmentally friendly conditions. This research is significant for organic and medicinal chemistry, highlighting the potential for 1,3-dimethyl-1H-1,2,4-triazol-5-amine in various applications (Guo et al., 2021).

Schiff Bases Formation

Wajda-Hermanowicz et al. (2015) conducted studies on the formation of stable hemiaminals and Schiff bases in reactions involving 1,3-dimethyl-1H-1,2,4-triazol-5-amine. Their research provided insights into the effect of reaction conditions, such as temperature and solvent polarity, on product yield. This study contributes to the understanding of the compound's reactivity and potential applications in various chemical syntheses (Wajda-Hermanowicz et al., 2015).

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

2,5-dimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-6-4(5)8(2)7-3/h1-2H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSJKEGYOGBWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308670
Record name 1,3-dimethyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-1,2,4-triazol-5-amine

CAS RN

51108-32-8
Record name 51108-32-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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